N-[4-(ethylsulfamoyl)phenyl]-2-(2-methylphenyl)acetamide
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Description
“N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide” is a chemical compound with the molecular formula C14H14N2O3S . It is also known by other names such as N-Acetyl-4,4’-diaminodiphenylsulfone, Acetanilide, 4’-sulfanilyl-, Acetyldapsone, N-Acetyldapsone, MADDS, Monoacetyldapsone, 4’-Sulfanilylacetanilide .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is WDOCBIHNYYQINH-UHFFFAOYSA-N .Mechanism of Action
While the specific mechanism of action for N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide is not available, sulfonamide derivatives, in general, have been found to exhibit antimicrobial and anticancer activities. The inhibition of dihydrofolate reductase (DHFR) is considered one of the most prominent mechanisms through which sulfonamide derivatives exhibit these activities .
Future Directions
The future directions for research on N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide and similar compounds could involve further exploration of their antimicrobial and anticancer activities, as well as their potential applications in other areas of medicine and biology . Further studies could also focus on elucidating the specific mechanisms of action of these compounds and developing more efficient synthesis methods.
Properties
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-2-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-18-23(21,22)16-10-8-15(9-11-16)19-17(20)12-14-7-5-4-6-13(14)2/h4-11,18H,3,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNVOWXNYFBSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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